molecular formula C20H20N8OS B2924396 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1797718-64-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2924396
CAS RN: 1797718-64-9
M. Wt: 420.5
InChI Key: SIALTUAGZMLDLE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole, a pyridazine, a piperidine, and a thiazole. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis could be used to establish the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the triazole group could potentially participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, thermal stability, and sensitivity towards impact and friction, would need to be evaluated through laboratory testing .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research into similar thiazole and triazole derivatives has shown significant biological activity against various microorganisms. For instance, the synthesis and pharmacological evaluation of novel thiazolo-triazolo pyridine derivatives have demonstrated considerable antimicrobial and antifungal efficacy, indicating their potential as therapeutic agents in combating infectious diseases (Suresh, Lavanya, & Rao, 2016).

Anti-inflammatory and Analgesic Properties

Another study involving the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 selectivity, suggesting their utility in developing new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of such compounds in addressing tuberculosis. The promising compound from this study exhibited activity across various tests, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).

Antimycobacterial Activity

Compounds similar to the target molecule have also been investigated for their antimycobacterial properties. Substituted isosteres of pyridine- and pyrazinecarboxylic acids were tested against Mycobacterium tuberculosis, with several compounds displaying activities comparable to established treatments. This research underscores the potential of such molecules in developing new antimycobacterial therapies (Gezginci, Martin, & Franzblau, 1998).

Safety and Hazards

The safety and hazards associated with this compound would also need to be evaluated through laboratory testing. This could include testing its toxicity and potential environmental impact .

Future Directions

Future research on this compound could involve further exploring its synthesis, studying its properties in more detail, and investigating potential applications. For example, it could be studied as a potential drug or as a material for use in various industries .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8OS/c1-13-4-2-6-15-18(13)23-20(30-15)24-19(29)14-5-3-9-27(10-14)16-7-8-17(26-25-16)28-12-21-11-22-28/h2,4,6-8,11-12,14H,3,5,9-10H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIALTUAGZMLDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide

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